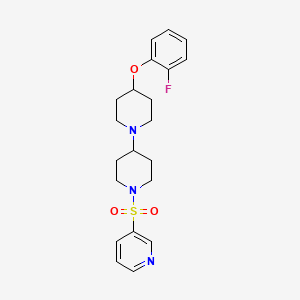
4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine is a complex chemical compound known for its diverse range of applications in the fields of chemistry, biology, and medicine. This compound features a unique structure that combines fluorophenoxy and pyridinylsulfonyl groups, linked by a bipiperidine backbone. This intricate molecular architecture grants the compound distinctive chemical and biological properties, making it a subject of interest in various scientific research endeavors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine typically involves multi-step organic synthesis. The starting materials usually include fluorophenols and pyridinyl sulfones. The process may involve:
Nucleophilic substitution reactions: to introduce the fluorophenoxy group.
Sulfonylation reactions: to attach the pyridinylsulfonyl moiety.
Coupling reactions: to form the bipiperidine scaffold.
The reaction conditions often include controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can involve large-scale chemical reactors, optimized synthetic routes for cost-effectiveness, and rigorous quality control processes. This may include continuous flow synthesis, which enhances the efficiency and scalability of production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur moiety, leading to the formation of sulfoxides or sulfones.
Reduction: It can be reduced under specific conditions to alter its functional groups or overall structure.
Substitution: The bipiperidine backbone allows for various substitution reactions, modifying the compound’s properties or derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, ethanol, and dimethyl sulfoxide (DMSO) are commonly used depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield sulfoxides, while substitution reactions might introduce new functional groups to the bipiperidine ring.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in catalysis, facilitating various organic transformations.
Synthetic Intermediates: It is used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibitors: Its structure allows it to interact with specific enzymes, acting as an inhibitor in biochemical studies.
Binding Studies: It is used in receptor-binding studies to understand molecular interactions at the cellular level.
Medicine
Drug Development: The compound is investigated for its potential therapeutic applications, particularly in targeting specific pathways involved in diseases.
Industry
Material Science: It is utilized in the development of new materials with unique properties due to its distinctive chemical structure.
Agriculture: The compound's derivatives may have applications in the synthesis of agrochemicals.
作用机制
The mechanism by which 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine exerts its effects involves its interaction with specific molecular targets. For example, it may:
Bind to enzyme active sites, inhibiting their activity.
Interact with cellular receptors, altering signal transduction pathways.
These interactions can lead to changes in cellular processes, making it valuable in research and therapeutic contexts.
相似化合物的比较
Similar Compounds
4-(2-Methylphenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine
4-(2-Chlorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine
Uniqueness
What sets 4-(2-Fluorophenoxy)-1'-(pyridin-3-ylsulfonyl)-1,4'-bipiperidine apart is its fluorophenoxy group, which imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. This makes it particularly valuable in applications requiring specific molecular interactions.
That’s the scoop on this compound. Anything else you want to dive into?
属性
IUPAC Name |
3-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c22-20-5-1-2-6-21(20)28-18-9-12-24(13-10-18)17-7-14-25(15-8-17)29(26,27)19-4-3-11-23-16-19/h1-6,11,16-18H,7-10,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBDEPAONKDGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














